

# A Comparative Study of CdKr, CdAr, and CdXe van der Waals Complexes

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Compound of Interest		
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A detailed analysis of the spectroscopic properties and theoretical underpinnings of weakly bound cadmium-rare gas complexes, providing researchers, scientists, and drug development professionals with essential comparative data.

This guide offers an objective comparison of the performance and characteristics of three van der Waals complexes: Cadmium-Krypton (CdKr), Cadmium-Argon (CdAr), and Cadmium-Xenon (CdXe). The information presented is supported by experimental data from peer-reviewed scientific literature, focusing on the spectroscopic constants of the C  ${}^{1}\Pi_{1}$  excited electronic state. This data is crucial for understanding the nature of the weak interactions governing these complexes and serves as a benchmark for theoretical models.

## Data Presentation: Spectroscopic Constants of the C ${}^{1}\Pi_{1}$ State

The following table summarizes the key spectroscopic constants for the C  $^1\Pi_1$  excited state of the CdKr, CdAr, and CdXe complexes. This state is correlated with the Cd(5s5p  $^1P_1$ ) atomic state. The data presented includes the dissociation energy (D<sub>e</sub>), the harmonic vibrational frequency ( $\omega_e$ ), and the equilibrium internuclear distance ( $r_e$ ).



Complex	Dissociation Energy (D <sub>e</sub> ) (cm <sup>-1</sup> )	Vibrational Frequency (ω <sub>e</sub> ) (cm <sup>-1</sup> )	Equilibrium Bond Length (r <sub>e</sub> ) (Å)
<sup>114</sup> Cd <sup>84</sup> Kr	1036	56.72	3.28 (Δr <sub>e</sub> = 1.16 Å)
<sup>116</sup> Cd <sup>40</sup> Ar	544	47.97	3.28 ± 0.05
CdXe	Data not available in the searched literature	Data not available in the searched literature	Data not available in the searched literature

Note: The equilibrium bond length for CdKr is presented as a change relative to the ground state ( $\Delta r_e$ ).

### **Experimental Protocols**

The experimental data for CdAr and CdKr were primarily obtained using laser-induced fluorescence (LIF) spectroscopy in conjunction with a supersonic jet expansion. This technique is highly effective for studying weakly bound van der Waals complexes.

## Laser-Induced Fluorescence (LIF) Spectroscopy in a Supersonic Jet

Objective: To probe the electronic transitions of the van der Waals complexes and determine their spectroscopic constants.

#### Methodology:

- Complex Formation: The van der Waals complexes are formed in a supersonic jet expansion. A carrier gas (typically helium or the rare gas itself) is passed over a heated sample of cadmium metal. The resulting mixture is then expanded through a small nozzle into a vacuum chamber. This rapid expansion cools the gas to very low temperatures, promoting the formation of weakly bound complexes.
- Excitation: A tunable pulsed dye laser is used to excite the complexes from their ground electronic state to a specific excited electronic state (in this case, the C  $^1\Pi_1$  state). The laser beam is directed to intersect the supersonic jet.



- Fluorescence Detection: As the excited complexes relax back to their ground state, they emit fluorescence. This fluorescence is collected at a right angle to both the laser beam and the supersonic jet using appropriate optics (lenses and filters).
- Signal Processing: The collected fluorescence is detected by a photomultiplier tube (PMT).
   The signal from the PMT is then processed and recorded as a function of the laser wavelength, generating an excitation spectrum.
- Data Analysis: The vibrational and rotational structures observed in the excitation spectrum
  are analyzed to determine the spectroscopic constants of the excited state, such as the
  dissociation energy, vibrational frequency, and equilibrium bond length.

### **Visualization of Experimental Workflow**

The following diagram illustrates the typical experimental workflow for the spectroscopic characterization of Cd-rare gas complexes.



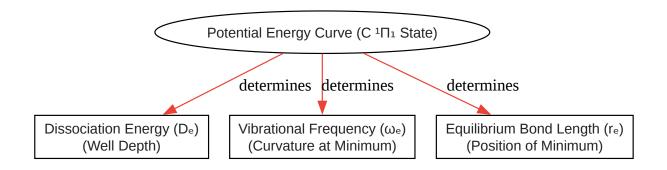
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Experimental workflow for studying Cd-rare gas complexes.

## **Logical Relationship of Spectroscopic Parameters**



The determined spectroscopic constants are intrinsically related to the potential energy curve of the electronic state being studied. The following diagram illustrates these relationships.



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Relationship between potential energy curve and spectroscopic constants.

Despite a thorough search of the available literature, specific experimental spectroscopic data for the  $C \, ^1\Pi_1$  state of the CdXe complex could not be located. Theoretical studies suggest that the potential energy curves of CdXe differ from those of CdAr, but quantitative experimental values are necessary for a complete comparative analysis. Further experimental investigations into the CdXe system are warranted to fill this data gap.

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